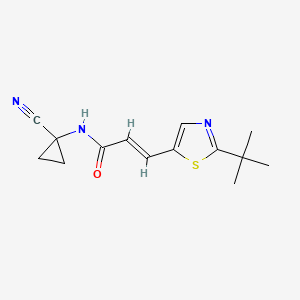

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide

Description

Propriétés

IUPAC Name |

(E)-3-(2-tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-13(2,3)12-16-8-10(19-12)4-5-11(18)17-14(9-15)6-7-14/h4-5,8H,6-7H2,1-3H3,(H,17,18)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQZHFQGCYMSPL-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(S1)C=CC(=O)NC2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=NC=C(S1)/C=C/C(=O)NC2(CC2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base such as sodium hydride.

Formation of the Cyanocyclopropyl Group: This group can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Formation of the Enamide Linkage: The final step involves the coupling of the thiazole derivative with a suitable acrylamide derivative under basic conditions to form the (E)-enamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The enamide linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The cyanocyclopropyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Amine derivatives.

Substitution: Substituted cyanocyclopropyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 506.6 g/mol. Its structure features a thiazole ring, which is known for its biological activity, and a cyanocyclopropyl moiety that may enhance its pharmacological properties. The compound's IUPAC name is (E)-N-(5-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-[2-(2,6-dimethylphenoxy)ethoxy]-3-methoxyphenyl]prop-2-enamide .

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For example, derivatives of thiazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain thiazole-containing compounds can inhibit cell proliferation effectively, suggesting that (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide may possess similar properties .

Anti-inflammatory Potential

Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a critical role in the inflammatory response, and inhibiting it could lead to therapeutic benefits in conditions like asthma and arthritis. The anti-inflammatory potential of thiazole derivatives indicates a promising pathway for further exploration of this compound in treating inflammatory diseases .

Neurological Applications

There is emerging evidence that thiazole derivatives may have neuroprotective effects. Compounds that modulate TRPV3 channels have been studied for their potential in neurological disorders. Given the structural characteristics of this compound, it may also exhibit similar modulatory effects on ion channels involved in pain and neurodegeneration .

Synthesis and Characterization

The synthesis of this compound has been achieved through straightforward chemical transformations using commercially available reagents. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed its structure .

Biological Evaluation

In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity at micromolar concentrations. For instance, compounds with similar thiazole motifs showed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT116 and MCF7 cell lines, indicating a potential for further development into anticancer therapies .

Mécanisme D'action

The mechanism of action of (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions or enzyme active sites, while the enamide linkage can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on structural features, substituent effects, and inferred physicochemical properties.

N-(3-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide ()

- Key Features: Thiazole ring with a cyclopropyl substituent and a sulfonamide group.

- The 1-cyanocyclopropyl group in the target may reduce polarity compared to the sulfonamide, favoring membrane permeability.

2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide ()

- Key Features: Nitro and trifluoromethyl groups confer strong electron-withdrawing effects.

- Comparison: The target compound lacks nitro or trifluoromethyl groups, likely resulting in lower electrophilicity and altered reactivity profiles. The tert-butyl-thiazole core in the target may improve solubility in nonpolar environments compared to the nitro-aromatic system in this analog .

(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide ()

- Key Features :

- Piperazine-dione ring and acetamidopropyl side chain enhance hydrophilicity.

- Hydroxy and methyl groups on the enamide chain introduce stereochemical complexity.

- Comparison: The target compound’s thiazole and cyanocyclopropyl groups create a more lipophilic profile than the polar piperazine-dione system, suggesting divergent bioavailability . The absence of hydroxyl groups in the target may reduce susceptibility to oxidative metabolism.

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide | C₁₇H₂₂N₄OS | 330.45 | Thiazole, enamide, cyanocyclopropyl | Tert-butyl, α,β-unsaturated carbonyl |

| N-(3-(5-((trans)-2-((4-Aminocyclohexyl)amino)cyclopropyl)thiazol-2-yl)phenyl)-2-cyanobenzenesulfonamide | C₂₅H₂₈N₆O₂S₂ | 532.66 | Thiazole, sulfonamide, cyclopropyl | Trans-cyclopropyl, aromatic sulfonamide |

| 2-Cyano-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | C₂₀H₁₄F₃N₅O₃S₂ | 529.48 | Nitro, trifluoromethyl, imidazole | Sulfanyl linkage, α,β-unsaturated carbonyl |

| (E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide | C₁₉H₃₀N₄O₅ | 410.47 | Piperazine-dione, enamide, hydroxy | Acetamidopropyl, branched alkyl chain |

Research Findings and Implications

- Steric Effects : The tert-butyl group in the target compound likely enhances stability against enzymatic degradation compared to smaller substituents (e.g., cyclopropyl) .

- Electronic Properties: The cyanocyclopropyl group may modulate electron density at the enamide carbonyl, influencing binding interactions in biological targets .

- Synthetic Feasibility : Methods for analogous compounds (e.g., tert-butyl protection, enamide coupling) suggest scalable synthesis routes for the target molecule .

Activité Biologique

(E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

Research indicates that the compound exhibits significant biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity and influencing metabolic pathways.

- Modulation of Receptor Activity : The compound may act as a modulator for certain receptors involved in neurotransmission and cellular signaling.

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could contribute to its therapeutic effects.

Pharmacological Profile

The pharmacological activity of this compound has been evaluated in various studies. Below is a summary of its key biological activities:

Case Studies

Several studies have explored the biological activity of this compound:

- Antitumor Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : In a rodent model of Parkinson's disease, the compound was shown to improve motor functions and reduce dopaminergic neuron loss. This effect was linked to its ability to modulate neuroinflammatory responses.

- Antimicrobial Activity : The compound displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Q & A

Basic: What synthetic methodologies are recommended for achieving high stereochemical purity in (E)-3-(2-Tert-butyl-1,3-thiazol-5-yl)-N-(1-cyanocyclopropyl)prop-2-enamide?

The synthesis of this compound requires careful control of stereochemistry at the α,β-unsaturated enamide bond. Key steps include:

- Wittig or Horner-Wadsworth-Emmons reactions to form the (E)-configured double bond, using stabilized ylides and anhydrous conditions to minimize isomerization .

- Protection of the 1-cyanocyclopropyl amine with Boc or Fmoc groups to prevent undesired side reactions during coupling .

- Catalytic systems such as Pd-mediated cross-coupling for introducing the thiazole moiety, with tert-butyl groups requiring bulky ligands (e.g., XPhos) to avoid steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.